Diethyl L-cystinate

描述

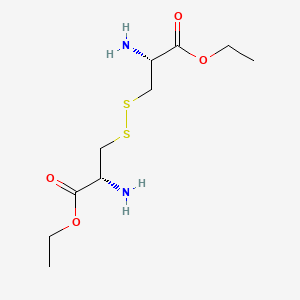

Diethyl L-cystinate is a derivative of the amino acid L-cysteine, where the carboxyl groups are esterified with ethanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C10H20N2O4S2, and it is characterized by the presence of two ethyl ester groups and a disulfide bond.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl L-cystinate can be synthesized through the esterification of L-cystine. The process typically involves the reaction of L-cystine with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

L-cystine+2C2H5OH→Diethyl L-cystinate+2H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of this compound with minimal impurities.

化学反应分析

Types of Reactions: Diethyl L-cystinate undergoes various chemical reactions, including:

Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted esters or amides.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

Diethyl L-cystinate serves as a crucial building block in the synthesis of more complex molecules, particularly in peptide chemistry. Its structure allows for the formation of disulfide bonds, which are essential for protein folding and stability. This property makes it invaluable in the development of peptide-based therapeutics and biomaterials.

Reagent in Redox Chemistry

The compound is also employed as a reagent in redox chemistry, facilitating reactions that involve electron transfer. This capability is significant for synthesizing sulfur-containing compounds and other derivatives that play roles in biological systems.

| Application | Description |

|---|---|

| Building Block | Essential for synthesizing peptides and complex molecules. |

| Redox Chemistry | Acts as a reagent in electron transfer reactions. |

Biological Applications

Role in Antioxidant Activity

This compound is recognized for its role as a precursor to glutathione, a major antioxidant in cells. Research indicates that it can influence cellular metabolism and protect against oxidative stress by modulating redox states within cells .

Cellular Mechanisms

Studies have shown that this compound affects cell signaling pathways and gene expression. Its ability to form disulfide bridges contributes to protein stabilization, which is critical for maintaining cellular functions under stress conditions .

Medical Applications

Therapeutic Potential

Ongoing research explores this compound's potential as a therapeutic agent due to its antioxidant properties. It is being investigated for applications in drug delivery systems, where it may enhance the efficacy of therapeutic compounds by improving their stability and bioavailability .

Case Study: Respiratory Effects

A study involving animal models demonstrated that this compound could reverse morphine-induced respiratory depression by modulating arterial blood gas levels. This effect highlights its potential role in treating opioid-induced side effects, suggesting a broader application in respiratory medicine .

| Study Focus | Findings |

|---|---|

| Respiratory Effects | Reversed morphine-induced respiratory depression in rats through modulation of blood gas levels. |

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its ability to participate in diverse chemical reactions makes it a versatile component in manufacturing processes.

Subcellular Localization Studies

Research indicates that this compound can be targeted to specific organelles within cells, such as mitochondria and endoplasmic reticulum. This localization enhances its biochemical effects and supports its role in maintaining cellular redox balance.

作用机制

The mechanism of action of Diethyl L-cystinate primarily involves its ability to undergo redox reactions. The disulfide bond can be reduced to release free thiol groups, which can then participate in various biochemical processes. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative stress. This compound can also serve as a precursor for the synthesis of glutathione, a vital antioxidant in the body.

相似化合物的比较

L-cystine: The parent compound of Diethyl L-cystinate, characterized by a disulfide bond between two L-cysteine molecules.

L-cysteine: The reduced form of L-cystine, containing free thiol groups.

Diethyl L-cysteine: Similar to this compound but with free thiol groups instead of a disulfide bond.

Uniqueness: this compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to L-cystine. This modification allows for its use in a broader range of chemical reactions and applications, particularly in the synthesis of complex molecules and in redox biology.

常见问题

Basic Research Questions

Q. How can researchers synthesize Diethyl L-cystinate with high purity, and what analytical techniques validate its chemical identity?

- Methodology : Use esterification of L-cysteine with ethanol under acidic catalysis, followed by purification via recrystallization or HPLC. Validate purity using NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional groups, and elemental analysis for stoichiometric consistency .

- Data interpretation : A sharp melting point (±2°C of literature values) and >98% HPLC purity indicate minimal byproducts. Discrepancies in NMR peaks (e.g., unexpected splitting) may suggest incomplete esterification or oxidation .

Q. What experimental conditions are critical for assessing this compound’s stability in aqueous solutions?

- Approach : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ~250 nm for thiol groups) and LC-MS for oxidation products (e.g., disulfide formation) .

- Key parameters : Buffer composition (e.g., phosphate vs. acetate) and inert atmospheres (N₂) significantly impact thiol oxidation rates. Include kinetic modeling (zero/first-order) to estimate shelf life .

Q. How should researchers address discrepancies in reported solubility values for this compound across studies?

- Resolution : Standardize solvent systems (e.g., DMF vs. ethanol) and temperature controls. Use saturation shake-flask methods with HPLC quantification. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility .

- Common pitfalls : Impurities (e.g., residual HCl from synthesis) can artificially inflate solubility. Always report solvent purity and equilibration time .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s reactivity with biomolecules like glutathione?

- Experimental design : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to quantify thiol-disulfide exchange rates. Pair with DFT calculations to map transition states .

- Data contradictions : Conflicting rate constants may arise from pH-dependent protonation states. Use buffered systems (e.g., Tris-HCl) and explicitly report ionic strength .

Q. How can researchers design a robust protocol to evaluate this compound’s role in redox-sensitive cellular pathways?

- In vitro models : Use HepG2 or primary hepatocytes with LC-MS/MS to track intracellular thiol adducts. Include negative controls (e.g., N-acetylcysteine) and ROS probes (DCFH-DA) .

- Ethical considerations : For in vivo studies, adhere to ARRIVE guidelines for animal trials, including sample size justification and blinding protocols .

Q. What strategies resolve conflicting data on this compound’s crystallographic structure?

- Multi-technique approach : Combine single-crystal XRD with solid-state NMR and PXRD to assess polymorphism. Molecular dynamics simulations can predict preferred conformations .

- Reproducibility : Deposit raw diffraction data in repositories like CCDC or ICSD for peer validation .

Q. Methodological Frameworks

Q. How to ensure reproducibility in this compound studies when scaling synthesis from mg to g quantities?

- Best practices : Document reaction scaling factors (e.g., heat transfer efficiency), solvent gradients in HPLC, and batch-to-batch variability using ANOVA .

- Data management : Follow FAIR principles—store raw spectra, chromatograms, and crystallographic files in institutional repositories with unique DOIs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

属性

IUPAC Name |

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKFAVCRANPUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973840 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-89-1 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。